molecular formula C12H13F3O3 B13666313 Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate

Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate

Cat. No.: B13666313
M. Wt: 262.22 g/mol
InChI Key: GBNFGXNVYLLYEN-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O3. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate.

    Reduction: Formation of ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanol.

    Substitution: Formation of ethyl 3-hydroxy-3-(2-(substituted)phenyl)propanoate.

Scientific Research Applications

Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a precursor for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate
  • Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)butanoate
  • Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)pentanoate

Uniqueness

Ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-5-3-4-6-9(8)12(13,14)15/h3-6,10,16H,2,7H2,1H3

InChI Key

GBNFGXNVYLLYEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1C(F)(F)F)O

Origin of Product

United States

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